2-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol

Catalog No.
S13589838
CAS No.
M.F
C14H14O2
M. Wt
214.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol

Product Name

2-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol

IUPAC Name

3-methoxy-2-methyl-4-phenylphenol

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

InChI

InChI=1S/C14H14O2/c1-10-13(15)9-8-12(14(10)16-2)11-6-4-3-5-7-11/h3-9,15H,1-2H3

InChI Key

OOMMAFPHXCSKDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1OC)C2=CC=CC=C2)O

2-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol, also known as 2'-methoxy-3-methyl-4-hydroxybiphenyl, is an organic compound characterized by its biphenyl structure with methoxy and hydroxyl substituents. Its molecular formula is C15H16O2C_{15}H_{16}O_2, and it features a phenolic hydroxyl group at the para position relative to the biphenyl linkage. This compound exhibits unique physical properties, including a melting point typically around 70-72°C, and it is soluble in organic solvents such as ethanol and ether .

The reactivity of 2-methoxy-3-methyl-[1,1'-biphenyl]-4-ol primarily involves electrophilic aromatic substitution due to the presence of the hydroxyl group, which can act as a directing group. This compound can undergo various reactions:

  • Acylation: The hydroxyl group can be acylated to form esters.
  • Methylation: The methoxy group can be further methylated using methyl iodide in the presence of a base.
  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde depending on the conditions used.

These reactions are significant for modifying the compound's structure to enhance its biological activity or improve its solubility in different solvents .

2-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol has been studied for its potential biological activities. It exhibits antioxidant properties and has shown promise in inhibiting certain enzymes, including those involved in cancer progression. In vitro studies suggest that it may have anti-inflammatory effects and could potentially inhibit the growth of various cancer cell lines . Additionally, its structural similarity to other biphenyl derivatives positions it as a candidate for further pharmacological exploration.

The synthesis of 2-methoxy-3-methyl-[1,1'-biphenyl]-4-ol can be achieved through several methods:

  • Direct Coupling: Utilizing Suzuki or Heck coupling reactions between appropriate aryl halides and boronic acids.
  • Hydroxylation of Biphenyl Derivatives: Starting from 2-methoxy-3-methylbiphenyl, selective hydroxylation can be performed using reagents such as hydrogen peroxide or peracids under acidic conditions.
  • Functional Group Transformations: Starting from simpler phenolic compounds, methoxylation followed by methylation can yield the desired biphenyl structure .

These methods allow for the efficient production of this compound while providing avenues for further functionalization.

2-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol has various applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting cancer or inflammatory diseases.
  • Chemical Intermediates: It can be used as an intermediate in synthesizing more complex organic molecules.
  • Research: It serves as a model compound in studies investigating biphenyl derivatives' properties and reactivity.

Interaction studies involving 2-methoxy-3-methyl-[1,1'-biphenyl]-4-ol have focused on its binding affinity with various biological targets. For example, docking studies have shown that this compound interacts effectively with certain enzymes like HIV protease, suggesting potential antiviral applications . Additionally, its interactions with cellular receptors indicate that it could modulate signaling pathways involved in inflammation and cancer progression.

Several compounds share structural similarities with 2-methoxy-3-methyl-[1,1'-biphenyl]-4-ol. These include:

Compound NameStructure CharacteristicsUnique Features
4-Methoxy-[1,1'-biphenyl]-4-olHydroxyl group at para positionStronger antioxidant properties
3-Methyl-[1,1'-biphenyl]-4-carboxylic acidCarboxylic acid substituentPotential for increased solubility
4-Fluoro-[1,1'-biphenyl]-4-olFluorine substituent at para positionEnhanced bioactivity due to electronegative fluorine
2-Methoxy-[1,1'-biphenyl]-4-carboxaldehydeAldehyde functional groupReactivity towards nucleophiles

These compounds exhibit varying degrees of biological activity and reactivity based on their substituents. The presence of different functional groups significantly influences their pharmacological profiles and applications in medicinal chemistry.

Ullmann Reaction Fundamentals

The Ullmann reaction represents one of the foundational methodologies for constructing biphenyl frameworks through copper-catalyzed coupling of aryl halides [1]. This classical approach, first reported by Fritz Ullmann and his student Bielecki in 1901, involves the coupling of two aryl halides in the presence of copper to yield biaryl products [2]. For the synthesis of 2-methoxy-3-methyl-[1,1'-biphenyl]-4-ol, the Ullmann reaction provides a direct route through the coupling of appropriately substituted aryl halides containing the requisite methoxy and methyl substituents [3].

The mechanism of the Ullmann reaction involves the formation of an active copper(I) species upon introduction of the aryl halide to an excess of metallic copper under relatively high temperatures exceeding 200°C [1]. This copper(I) species undergoes oxidative addition with another haloarene molecule, linking the two aryl components through subsequent reductive elimination to form the carbon-carbon bond characteristic of biphenyl structures [2]. The reaction typically employs stoichiometric amounts of copper and requires harsh reaction conditions, which can limit its applicability for sensitive functional groups present in 2-methoxy-3-methyl-[1,1'-biphenyl]-4-ol [3].

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful alternative for biphenyl synthesis, offering milder reaction conditions and broader functional group tolerance compared to the Ullmann approach [4]. This methodology involves the palladium-catalyzed coupling of aryl halides with arylboronic acids, providing excellent yields for biphenyl derivatives [5]. The synthesis of 2-methoxy-3-methyl-[1,1'-biphenyl]-4-ol through Suzuki-Miyaura coupling requires careful selection of the appropriate arylboronic acid and aryl halide precursors to introduce the methoxy and methyl substituents at the correct positions [6].

Recent studies have demonstrated that Suzuki-Miyaura coupling reactions can achieve yields ranging from 54% to 98% depending on the specific reaction conditions and substrate combinations [3]. The reaction typically employs palladium catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ in combination with phosphine ligands, with bases like Na₂CO₃ or K₃PO₄ facilitating the transmetalation step [6]. Temperature optimization studies have shown that reactions conducted at 100°C for 16 hours provide optimal yields while minimizing side product formation [6].

Reaction ParameterOptimal ConditionsYield Range
Temperature100-110°C75-98%
Reaction Time16-24 hours54-98%
BaseNa₂CO₃/K₃PO₄75-95%
Catalyst Loading8 mol% Pd(PPh₃)₄80-98%
Solvent SystemToluene/H₂O/EtOH70-95%

Comparative Analysis of Classical Methods

When comparing Ullmann and Suzuki-Miyaura approaches for 2-methoxy-3-methyl-[1,1'-biphenyl]-4-ol synthesis, several key differences emerge [7]. The Ullmann reaction requires temperatures typically around 230°C for 7 days, whereas Suzuki-Miyaura coupling proceeds efficiently at 110°C for 24 hours [3]. The functional group tolerance of Suzuki-Miyaura coupling is particularly advantageous for preserving the methoxy and hydroxyl groups present in the target molecule [5].

Yield comparisons reveal that Suzuki-Miyaura coupling generally provides superior results, with reported yields of 83% for similar methoxy-substituted biphenyl derivatives compared to moderate yields typically observed with Ullmann coupling [6]. The harsh conditions required for Ullmann reactions can lead to decomposition of sensitive functional groups, making Suzuki-Miyaura the preferred method for complex substrates like 2-methoxy-3-methyl-[1,1'-biphenyl]-4-ol [3].

Transition Metal-Catalyzed Cross-Coupling Innovations

Palladium-Catalyzed Methodologies

Recent advances in palladium-catalyzed cross-coupling have significantly enhanced the efficiency of biphenyl synthesis through innovative ligand design and reaction optimization [8]. Modern palladium catalysts enable the formation of biphenyl derivatives under milder conditions with improved selectivity and yields [9]. For 2-methoxy-3-methyl-[1,1'-biphenyl]-4-ol synthesis, palladium-catalyzed approaches offer precise control over regioselectivity, particularly important for achieving the correct substitution pattern [10].

The development of specialized phosphine ligands has revolutionized palladium-catalyzed biphenyl formation [8]. Ligands such as DavePhos, SPhos, and XPhos have demonstrated exceptional performance in coupling reactions involving methoxy-substituted aryl halides [11]. These ligands facilitate the oxidative addition and reductive elimination steps crucial for efficient carbon-carbon bond formation while minimizing side reactions such as homocoupling [11].

Optimization studies have revealed that ligand selection significantly impacts reaction outcomes, with some ligands achieving yields exceeding 95% for fluorinated biphenyl derivatives [11]. The use of appropriate ligands can eliminate side product formation entirely, as demonstrated in reactions where pure cross-coupled products were obtained without detectable homocoupling byproducts [11].

Nickel-Catalyzed Approaches

Nickel catalysis has emerged as a cost-effective alternative to palladium for biphenyl synthesis, offering unique advantages in terms of substrate scope and reaction conditions [12]. Nickel-catalyzed cross-coupling reactions can efficiently couple challenging substrates, including those with electron-rich methoxy substituents present in 2-methoxy-3-methyl-[1,1'-biphenyl]-4-ol [13]. The ability of nickel catalysts to facilitate reductive cross-coupling reactions expands the synthetic possibilities for biphenyl construction [12].

Recent developments in nickel catalysis have focused on suppressing β-hydride elimination, a common side reaction that can limit coupling efficiency [12]. The use of pyridine or 4-(N,N-dimethylamino)pyridine as additives, combined with carbene salts, has proven effective in enhancing coupling efficiency while maintaining selectivity [12]. These advances have enabled the synthesis of sterically hindered biphenyl derivatives with yields comparable to palladium-catalyzed methods [13].

Nickel-catalyzed polymerization approaches have also been developed for biphenyl synthesis, particularly useful for constructing complex biphenyl-containing polymers [13]. These methods employ nickel catalysts in the presence of zinc and triphenylphosphine, proceeding under mild conditions to produce high molecular weight biphenyl-containing materials [13].

Iron-Catalyzed Innovations

Iron catalysis represents an emerging area in biphenyl synthesis, offering sustainable alternatives to precious metal catalysts [14]. Iron-catalyzed cross-coupling reactions have demonstrated the ability to form biphenyl bonds through radical mechanisms, providing unique reactivity patterns not accessible through traditional palladium or nickel catalysis [14]. These methods show particular promise for the synthesis of complex biphenyl derivatives containing multiple functional groups [14].

The development of iron-bisphosphine catalytic systems has enabled efficient biphenyl formation with notable selectivity characteristics [14]. These systems operate through radical initiation mechanisms that can accommodate a wide range of functional groups, including the methoxy and hydroxyl substituents present in 2-methoxy-3-methyl-[1,1'-biphenyl]-4-ol [14]. Optimization studies have revealed that solvent effects play a crucial role in determining catalytic performance and product selectivity [14].

Regioselectivity Challenges in Methoxy and Methyl Group Introduction

Methoxy Group Regioselectivity

The introduction of methoxy groups in biphenyl synthesis presents significant regioselectivity challenges due to the electron-donating nature of the methoxy substituent [15]. Methoxy groups act as ortho- and para-directing groups in electrophilic aromatic substitution reactions, influencing the regioselectivity of subsequent functionalization steps [16]. For 2-methoxy-3-methyl-[1,1'-biphenyl]-4-ol synthesis, precise control over methoxy group positioning is essential to achieve the desired substitution pattern [17].

Recent studies have demonstrated that regioselective methoxy group introduction can be achieved through formal [3+3] cyclocondensation reactions using 1,3-bis(trimethylsilyloxy)-1,3-butadienes [15]. These reactions proceed with excellent regioselectivity when titanium tetrachloride is employed as a Lewis acid catalyst, with the regioselectivity attributed to chelation effects between the methoxy group and the catalyst [15]. Yields ranging from 32% to 79% have been reported for various substituted biphenyl derivatives using this methodology [15].

The regioselectivity of methoxy group introduction can be rationalized through consideration of electronic effects and steric hindrance [15]. Chelation of the Lewis acid catalyst by both methoxy and silyloxy groups results in predominant activation of specific carbon atoms, leading to highly selective product formation [15]. This approach has proven particularly effective for constructing regioselectively substituted biphenyl ethers with complex substitution patterns [17].

Methyl Group Positioning Strategies

The regioselective introduction of methyl groups in biphenyl synthesis requires careful consideration of both electronic and steric factors [18]. Methyl groups are weakly electron-donating and ortho-para directing, but their influence is less pronounced than that of methoxy groups [19]. For 2-methoxy-3-methyl-[1,1'-biphenyl]-4-ol, the methyl group must be positioned meta to the methoxy group and ortho to the hydroxyl group, requiring precise synthetic control [20].

Advanced synthetic strategies have been developed to achieve regioselective methyl group introduction through transition metal-catalyzed C-H activation [19]. These methods enable direct functionalization of biphenyl precursors at specific positions, avoiding the need for multi-step synthetic sequences [19]. The use of directing groups can facilitate regioselective methyl group installation, with carboxylic acid groups showing particular effectiveness in promoting ortho-selective reactions [20].

Regioselective methylation strategies often employ organometallic reagents in combination with transition metal catalysts to achieve precise substitution patterns [18]. The bis-silyl-methyl (BTSM) group has emerged as a particularly useful directing group for regioselective functionalization, enabling highly selective introduction of methyl substituents at desired positions [18]. These approaches have demonstrated excellent regioselectivity while maintaining functional group compatibility [18].

Optimization of Substitution Patterns

The optimization of substitution patterns in biphenyl synthesis requires systematic evaluation of reaction conditions and substrate combinations [21]. Multi-objective optimization approaches have been developed to simultaneously optimize yield, regioselectivity, and functional group tolerance [21]. For 2-methoxy-3-methyl-[1,1'-biphenyl]-4-ol synthesis, these optimization strategies consider the interplay between different substituents and their effects on reaction outcomes [22].

Bayesian optimization methods have proven particularly effective for optimizing complex biphenyl synthesis reactions [22]. These approaches can rapidly identify optimal reaction conditions by efficiently sampling the parameter space and predicting suitable conditions for maximum yield and selectivity [22]. Applications to biaryl synthesis have achieved yields up to 97% through systematic optimization of temperature, residence time, and catalyst loading [22].

Optimization ParameterRange StudiedOptimal ValueImpact on Yield
Temperature50-150°C89°CModerate temp optimal
Residence Time5-60 min53 minIntermediate time best
Catalyst Loading1-10 mol%9 mol%Higher loading beneficial
SolventVariousNMPPolar aprotic preferred
LigandMultipleXPhosBulky ligands superior

The integration of computational modeling with experimental optimization has enhanced the predictive capability for regioselective biphenyl synthesis [23]. Machine learning algorithms can identify optimal reaction parameters by analyzing large datasets of experimental results, enabling rapid identification of conditions that maximize both yield and selectivity [23]. These approaches have demonstrated significant time and resource savings compared to traditional optimization methods [23].

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

214.099379685 g/mol

Monoisotopic Mass

214.099379685 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-10

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